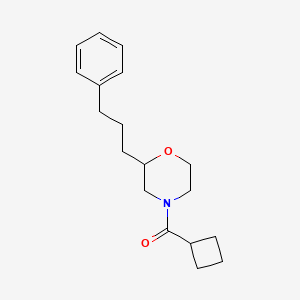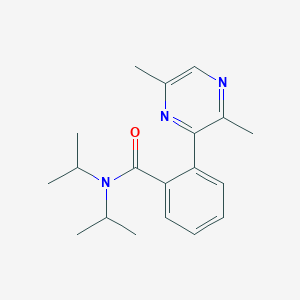![molecular formula C19H21N3O3 B3812829 N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide](/img/structure/B3812829.png)
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
説明
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. NAPA is a benzamide derivative and a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
作用機序
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide plays a crucial role in the post-translational modification of proteins by catalyzing the transfer of myristic acid to the N-terminal glycine residue of proteins. This modification is essential for the proper localization and function of many proteins, including oncogenic proteins. NAPA inhibits N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide by binding to the active site of the enzyme and preventing the transfer of myristic acid to the protein.
Biochemical and Physiological Effects
NAPA has been shown to induce apoptosis in cancer cells by inhibiting the activity of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide and disrupting the localization and function of oncogenic proteins. NAPA has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, NAPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using NAPA in lab experiments is its high potency and specificity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide. This allows for the selective inhibition of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide without affecting other cellular processes. However, one of the limitations of using NAPA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on NAPA. One direction is to explore the potential applications of NAPA in other diseases, such as viral infections and neurodegenerative diseases. Another direction is to optimize the synthesis method of NAPA to increase its solubility and bioavailability. Moreover, the development of NAPA analogs with improved potency and selectivity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide could lead to the development of more effective cancer therapies.
科学的研究の応用
NAPA has been extensively studied for its potential applications in cancer research. N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide is overexpressed in many cancer cells, and its inhibition has been shown to inhibit tumor growth. NAPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Moreover, NAPA has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
N-[2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-9-10-16(21-19(25)15-7-5-4-6-8-15)17(11-12)22-18(24)13(2)20-14(3)23/h4-11,13H,1-3H3,(H,20,23)(H,21,25)(H,22,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKZASDOBRSGQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methoxypyrimidin-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3812747.png)
![methyl (2S,4R)-1-methyl-4-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3812748.png)
![1,5-dimethyl-4-{4-phenyl-1-[(1R)-1-phenylethyl]-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3812755.png)
![2-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B3812762.png)


![N-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B3812779.png)
![4-[(cyclobutylcarbonyl)amino]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B3812806.png)
![methyl (1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3812810.png)
![6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid](/img/structure/B3812816.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3812827.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B3812830.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3812840.png)